Itic-M

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

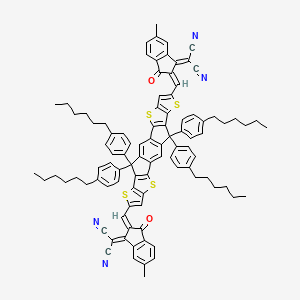

C96H86N4O2S4 |

|---|---|

分子量 |

1456.0 g/mol |

IUPAC名 |

2-[(2Z)-2-[[20-[(Z)-[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile |

InChI |

InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3/b79-49-,80-50- |

InChIキー |

POPQTDZOTZRWQX-SLEPYUFOSA-N |

異性体SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |

正規SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

ITIC-M: A Comprehensive Technical Guide for Researchers

ITIC-M, a prominent non-fullerene acceptor (NFA), has garnered significant attention within the organic electronics community for its role in advancing the efficiency and stability of organic solar cells (OSCs). This technical guide provides an in-depth overview of the chemical structure, properties, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Core Properties

This compound, systematically named 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6/7-methyl)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a small molecule organic semiconductor. Its molecular structure is characterized by a large, fused-ring core, which contributes to its strong and broad absorption in the visible and near-infrared regions of the electromagnetic spectrum. The presence of methyl groups on the terminal indanone units enhances its solubility in common organic solvents and improves its miscibility with donor polymers in bulk heterojunction blends.[1]

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C96H86N4O2S4 |

| Molecular Weight | 1456.00 g/mol |

| CAS Number | 2047352-80-5, 2047352-83-8, 2047352-86-1 (isomers) |

| Appearance | Solid |

| Solubility | Soluble in chloroform (B151607) and dichlorobenzene |

Table 2: Electronic Properties of this compound

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) | -5.58 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.98 eV |

| Bandgap (Eg) | 1.6 eV |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and application of this compound. The following sections outline methodologies for key experiments. It is important to note that while this compound is commercially available, detailed public-domain synthesis protocols are not readily found.

Quantitative Solubility Determination

A precise understanding of solubility is critical for solution-based processing of this compound. The following protocol outlines a general method for determining the solubility of organic semiconductor materials, which can be adapted for this compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., chloroform, dichlorobenzene) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

-

Separation of Undissolved Solid:

-

Allow the solution to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Take a precise volume of the filtered, saturated solution and evaporate the solvent completely under a stream of inert gas or in a vacuum oven.

-

Weigh the remaining solid this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Alternatively, UV-Vis spectroscopy can be used for quantification by preparing a calibration curve of this compound in the chosen solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and purity of this compound.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

1H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-2 seconds.

-

-

13C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or a mixture of chloroform and acetonitrile).

-

-

Instrumentation and Analysis:

-

Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used for large organic molecules.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy.

-

Acquire the spectrum in positive or negative ion mode.

-

The molecular ion peak [M]+ or [M-H]- should be observed, corresponding to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

-

Fabrication of this compound Based Organic Solar Cells

The primary application of this compound is as a non-fullerene acceptor in organic solar cells. The following is a general workflow for the fabrication of a conventional architecture device.

Protocol:

-

Substrate Preparation:

-

Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with UV-ozone for 15-20 minutes to improve the work function of the ITO and enhance the wettability for subsequent layers.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat a thin layer of a hole transport material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate.

-

Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) to remove residual solvent.

-

-

Active Layer Deposition:

-

Prepare a solution of a donor polymer (e.g., PBDB-T) and this compound in a suitable solvent like chloroform or chlorobenzene, often with a solvent additive such as 1,8-diiodooctane (B1585395) (DIO).

-

Spin-coat the active layer blend onto the HTL.

-

Thermally anneal the active layer to optimize the morphology for efficient charge separation and transport.

-

-

Cathode Deposition:

-

Transfer the substrates into a thermal evaporator.

-

Deposit a low work function metal cathode, typically a bilayer of Calcium and Aluminum (Ca/Al), through a shadow mask to define the device area.

-

-

Encapsulation:

-

Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture degradation.

-

Safety and Handling

This compound should be handled in a well-ventilated area or a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound and standardized protocols for its characterization and application. Researchers are encouraged to consult the primary literature for more specific details and optimizations related to their particular experimental setups and research goals.

References

An In-depth Technical Guide to the Photophysical Properties of the ITIC-M Non-Fullerene Acceptor

Introduction

ITIC-M, a derivative of the prominent non-fullerene acceptor ITIC, has emerged as a key material in the advancement of organic photovoltaics (OPVs).[1][2] Its molecular design, featuring methyl groups on the terminal phenyl rings, enhances solubility and promotes favorable blend morphology with donor polymers, which is crucial for efficient charge separation and transport in bulk heterojunction solar cells.[1] This guide provides a comprehensive overview of the core photophysical properties of this compound, intended for researchers and scientists in the fields of organic electronics and materials science.

Molecular Structure

The chemical structure of this compound is characterized by a large, fused-ring aromatic core, which facilitates rapid charge transport. This core is flanked by electron-withdrawing end groups that influence the molecule's energy levels and absorption characteristics.

Caption: A simplified representation of the key functional components of the this compound molecule.

Photophysical Properties

The photophysical properties of this compound are central to its function as a non-fullerene acceptor. These properties dictate its ability to absorb light, generate excitons, and facilitate charge transfer. The key photophysical parameters are summarized in the table below.

| Property | Value (Solution) | Value (Thin Film) |

| Absorption Maxima (λ_abs) | ~680 nm | ~705 nm |

| Emission Maxima (λ_em) | Not specified in the provided search results. | ~830 nm |

| HOMO Energy Level | -5.58 eV[3] | -5.56 eV[3] |

| LUMO Energy Level | -3.98 eV[3] | -3.98 eV[3] |

| Optical Bandgap (E_g) | ~1.60 eV (calculated) | ~1.58 eV (calculated) |

| Molar Extinction Coefficient (ε) | Not specified in the provided search results. | Not specified in the provided search results. |

| Photoluminescence Quantum Yield (PLQY) | Not specified in the provided search results. | Not specified in the provided search results. |

| Excited-State Lifetime (τ) | Not specified in the provided search results. | Short (qualitative description) |

Note: The optical bandgap is estimated from the onset of the absorption spectrum.

Jablonski Diagram for Photophysical Processes

The following diagram illustrates the principal photophysical pathways in this compound upon photoexcitation.

Caption: Jablonski diagram illustrating the electronic transitions in this compound.

Energy Level Diagram

The alignment of the frontier molecular orbitals (HOMO and LUMO) of this compound with a typical donor polymer is critical for efficient charge separation.

Caption: Energy level alignment at a donor-acceptor interface.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the absorption maxima (λ_abs) of this compound in solution and as a thin film.

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., chloroform (B151607) or chlorobenzene) with a known concentration.

-

Thin Film Preparation: Thin films of this compound are deposited onto a quartz substrate using a technique such as spin-coating or blade-coating from a solution. The films are typically annealed to control their morphology.[3]

-

Measurement: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. For solution measurements, a quartz cuvette with the pure solvent is used as a reference. For thin film measurements, a blank quartz substrate is used as a reference. The wavelength range is typically scanned from 300 nm to 900 nm.

Photoluminescence Spectroscopy

Objective: To measure the emission spectrum and determine the emission maxima (λ_em) of this compound.

Methodology:

-

Sample Preparation: Samples are prepared as described for UV-Vis spectroscopy.

-

Measurement: A spectrofluorometer is used for the measurement. The sample is excited at a wavelength where it exhibits strong absorption but is sufficiently separated from the expected emission region to avoid interference. The emitted light is collected at a 90-degree angle to the excitation beam and is passed through a monochromator to resolve the emission spectrum.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To determine the excited-state lifetime (τ) of this compound.

Methodology:

-

Excitation: The sample is excited by a pulsed laser with a short pulse duration (picosecond or femtosecond).

-

Detection: The decay of the photoluminescence intensity over time is monitored using a high-speed detector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.

-

Analysis: The decay curve is fitted to an exponential function to extract the excited-state lifetime.

Conclusion

This compound exhibits favorable photophysical properties, including strong and broad absorption in the visible and near-infrared regions and appropriate HOMO/LUMO energy levels for efficient charge transfer with common donor polymers. These characteristics underscore its potential for high-performance organic solar cells. Further research to precisely quantify parameters such as the molar extinction coefficient, photoluminescence quantum yield, and excited-state lifetime will provide a more complete understanding of its photophysics and guide the rational design of next-generation non-fullerene acceptors.

References

An In-depth Technical Guide to the Electronic Properties of ITIC-M

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the energy bandgap of the non-fullerene acceptor ITIC-M. This document details the experimental methodologies for these measurements and presents the data in a clear, structured format for easy comparison and reference.

Core Electronic Properties of this compound

This compound, a derivative of the well-known non-fullerene acceptor ITIC, has garnered significant attention in the field of organic electronics due to its favorable electronic properties. These properties are crucial for designing and optimizing organic photovoltaic (OPV) devices and other electronic applications.

Quantitative Data Summary

The key electronic energy levels and the bandgap of this compound are summarized in the table below. These values are essential for predicting and understanding the behavior of this compound in electronic devices, particularly for ensuring efficient charge transfer at donor-acceptor interfaces.

| Property | Value (eV) |

| HOMO Energy Level | -5.58[1] |

| LUMO Energy Level | -3.98[1] |

| Energy Bandgap (Eg) | 1.60[1] |

Experimental Determination of Electronic Properties

The HOMO and LUMO energy levels, along with the optical bandgap of this compound, are typically determined using electrochemical and spectroscopic techniques. The following sections provide detailed protocols for these key experiments.

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is a standard electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol:

-

Instrumentation: A three-electrode electrochemical cell connected to a potentiostat.

-

Working Electrode: Glassy Carbon Electrode (GCE).

-

Reference Electrode: Ag/AgCl (silver/silver chloride) electrode.

-

Counter Electrode: Platinum wire.

-

Analyte Solution: A solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile (B52724) or dichloromethane) with a concentration in the range of 10-3 to 10-4 M.

-

Supporting Electrolyte: A 0.1 M solution of an electrochemically inert salt, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), is added to the analyte solution to ensure sufficient conductivity.

-

Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum.

-

Procedure:

-

The three electrodes are immersed in the analyte solution, which has been purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

A potential is swept linearly from an initial value to a final value and then back to the initial value at a constant scan rate (e.g., 50 mV/s).

-

The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.

-

-

Data Analysis:

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas:

-

HOMO (eV) = -[Eox - E(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered - E(Fc/Fc+) + 4.8]

-

-

UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy is employed to measure the absorption of light by a material as a function of wavelength. The optical bandgap can be determined from the onset of absorption in the spectrum.

Experimental Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Thin Film: A thin film of this compound is prepared by spin-coating a solution of the material (e.g., in chloroform (B151607) or chlorobenzene (B131634) at a concentration of ~10 mg/mL) onto a quartz or glass substrate. The substrate is then typically annealed to remove residual solvent and improve film morphology.

-

Solution: A dilute solution of this compound is prepared in a suitable solvent (e.g., chloroform) in a quartz cuvette.

-

-

Procedure:

-

A baseline spectrum is recorded using a blank substrate or a cuvette containing only the solvent.

-

The absorption spectrum of the this compound sample is then recorded over a specific wavelength range (e.g., 300-900 nm).

-

-

Data Analysis:

-

The absorption onset (λonset) is determined from the long-wavelength edge of the absorption spectrum.

-

The optical bandgap (Eg) is calculated using the following equation:

-

Eg (eV) = 1240 / λonset (nm)

-

-

Visualizing Molecular Structure and Experimental Workflow

To further aid in the understanding of this compound and its characterization, the following diagrams are provided.

Caption: Simplified molecular structure of this compound.

Caption: Experimental workflow for electronic characterization.

References

An In-Depth Technical Guide to the Absorption Spectrum of ITIC-M in Thin Film

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of ITIC-M, a prominent non-fullerene acceptor in the field of organic photovoltaics. This document details the optical properties of this compound in its thin-film state, outlines experimental protocols for its characterization, and presents a workflow for its application in organic solar cells.

Core Concepts: The Significance of the Absorption Spectrum

This compound (3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6/7-methyl)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) is a small molecule, non-fullerene acceptor (NFA) that has garnered significant attention for its role in high-efficiency organic solar cells (OSCs). A key determinant of an OSC's performance is the light-harvesting capability of its active layer, which is directly related to the absorption spectrum of its constituent materials.

This compound exhibits strong and broad absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[1] This characteristic is crucial for capturing a larger portion of the solar spectrum, thereby enhancing the generation of excitons (bound electron-hole pairs) and ultimately increasing the power conversion efficiency (PCE) of the solar cell. The absorption properties of this compound in the solid, thin-film state are of particular importance as this is the form in which it is utilized in a device.

Quantitative Data on Thin-Film Absorption

The absorption spectrum of this compound in a thin film is characterized by a significant redshift compared to its spectrum in solution. This is attributed to stronger intermolecular interactions and aggregation in the solid state. The spectral characteristics can be influenced by various processing parameters, including the choice of solvent, the use of solvent additives, and post-deposition thermal annealing.

| Material | Condition | Absorption Maximum (λmax) | Reference |

| This compound | In PBDB-T blend film, with DIO additive, annealed at 100°C | Broad absorption from ~550 nm to ~750 nm | [2] |

| ITIC | Thin film | Peak at ~700 nm | [3] |

| ITIC | Thin film, annealed at 100°C | Main absorption band between 550 nm and 750 nm | [4] |

| ITIC | Thin film, annealed at 240°C | Main absorption band between 550 nm and 750 nm | [4] |

| m-ITIC | Thin film | Absorption peak at ~670 nm | [5] |

Note: The absorption spectrum of this compound is broad, often exhibiting a main absorption peak with a shoulder at shorter wavelengths. The values presented should be considered as representative, as the exact peak positions can vary depending on the specific processing conditions and the donor polymer it is blended with.

Experimental Protocols

Preparation of this compound Thin Films for Spectroscopic Analysis

This protocol details the preparation of this compound thin films on a quartz substrate for UV-Vis-NIR absorption measurements using the spin-coating technique.

Materials and Equipment:

-

This compound powder

-

High-purity solvent (e.g., chloroform, chlorobenzene)

-

Solvent additive (optional, e.g., 1,8-diiodooctane (B1585395) (DIO))

-

Quartz substrates

-

Sonicator

-

Nitrogen gas source

-

Spin coater

-

Hotplate

-

UV-Vis-NIR spectrophotometer

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the quartz substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the wettability of the surface.

-

-

Solution Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a specific concentration (e.g., 10 mg/mL).

-

If using a solvent additive like DIO, add it to the solution at a predetermined volume percentage (e.g., 0.5% v/v).

-

Stir the solution overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.

-

-

Thin Film Deposition:

-

Place a cleaned quartz substrate onto the chuck of the spin coater.

-

Dispense a specific volume of the this compound solution onto the center of the substrate.

-

Spin-coat the solution at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds). The spin speed and time will determine the thickness of the film.[6]

-

-

Annealing (Optional):

-

To investigate the effect of thermal treatment, place the coated substrate on a hotplate in an inert atmosphere.

-

Anneal the film at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 10 minutes).[2]

-

UV-Vis-NIR Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of the prepared this compound thin film.

Procedure:

-

Spectrophotometer Setup:

-

Turn on the UV-Vis-NIR spectrophotometer and allow the lamps to stabilize.

-

Set the desired wavelength range for the measurement (e.g., 300 nm to 900 nm).

-

-

Baseline Correction:

-

Place a clean, uncoated quartz substrate in the sample holder to record a baseline spectrum. This will account for the absorption and reflection of the substrate.

-

-

Sample Measurement:

-

Replace the blank substrate with the this compound coated substrate.

-

Acquire the absorption spectrum of the thin film.

-

Workflow and Signaling Pathways

Organic Solar Cell Fabrication and Characterization Workflow

The following diagram illustrates the typical workflow for fabricating and characterizing an organic solar cell incorporating an this compound-based active layer.

Caption: Workflow for the fabrication and characterization of an this compound-based organic solar cell.

Exciton Dynamics and Charge Generation Pathway

The following diagram illustrates the fundamental photophysical processes occurring within the active layer of an this compound-based organic solar cell upon illumination.

Caption: Key photophysical processes in an this compound-based organic solar cell.

References

- 1. ossila.com [ossila.com]

- 2. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:this compound Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

The Solubility and Solvent Selection of ITIC-M: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: ITIC-M, a derivative of the non-fullerene acceptor ITIC, has garnered significant attention in the field of organic photovoltaics (OPVs). Its molecular structure, featuring methyl groups, enhances its solubility and miscibility, which are critical parameters for the fabrication of high-performance organic solar cells.[1][2][3] This guide provides a comprehensive overview of the solubility of this compound, solvent selection for thin-film deposition, and the experimental protocols relevant to its application in organic electronics. It is important to note that this compound is a material designed for electronic applications, not for pharmaceutical or biological purposes. Therefore, the concept of signaling pathways is not applicable to this compound.

I. Solubility of this compound

The solubility of this compound is a crucial factor influencing the morphology of the active layer in organic solar cells.[1][4] The addition of methyl groups to the ITIC backbone improves its solubility in common organic solvents compared to its parent molecule, ITIC.[2][3] This enhanced solubility facilitates the solution-based processing of this compound for device fabrication.

While precise quantitative solubility data (e.g., in mg/mL or mol/L) across a wide range of solvents and temperatures is not extensively reported in the literature, the focus is primarily on its solubility in solvents suitable for thin-film deposition in OPV applications.

Table 1: Qualitative Solubility and Common Solvents for this compound

| Solvent | Common Use | Observations | Citations |

| Chlorobenzene (B131634) (CB) | Primary solvent for spin-coating active layers. | This compound is readily soluble in chlorobenzene, often in combination with a polymer donor like PBDB-T.[5] | [5] |

| Dichlorobenzene (DCB) | Alternative primary solvent, particularly for ITIC derivatives. | The solubility of ITIC derivatives in DCB can influence the resulting bulk heterojunction morphology.[4] | [4] |

| Toluene (B28343) | Used in some preparations. | A 1.0 μmol L−1 ITIC solution in toluene has been prepared for electrochemical studies.[6] | [6] |

| Chloroform (B151607) (CHCl3) | Used in stability studies. | This compound has been dissolved in chloroform for chemical reaction studies.[7] | [7] |

II. Solvent Selection and Additives for Device Fabrication

The choice of solvent and the use of additives are critical for controlling the nanoscale morphology of the this compound-based active layer, which in turn dictates device performance.

Commonly Used Solvents:

-

Chlorobenzene (CB): A widely used solvent for processing this compound and other non-fullerene acceptors. It offers good solubility for both the acceptor and common polymer donors, enabling the formation of a blended solution for spin-coating.

-

Dichlorobenzene (DCB): Another common solvent, particularly for ITIC and its derivatives. The choice between CB and DCB can influence the drying kinetics and the resulting film morphology.[4]

Solvent Additives:

Solvent additives are often employed in small percentages to fine-tune the morphology of the bulk heterojunction.

-

1,8-Diiodooctane (DIO): A high-boiling-point additive that can promote the formation of a more favorable interpenetrating network between the donor and acceptor materials. A common concentration is 5% by volume in a chlorobenzene solution of the active layer blend.[5]

-

o-Chlorobenzaldehyde (CBA): Another additive that has been shown to impact the performance of solar cells based on ITIC derivatives by influencing the morphology of the active layer.[4]

III. Experimental Protocols

A. Preparation of an this compound Solution for Organic Solar Cell Fabrication

This protocol is based on typical procedures reported in the literature for the fabrication of inverted organic solar cells.[5]

Materials:

-

This compound

-

Polymer donor (e.g., PBDB-T)

-

Chlorobenzene (anhydrous)

-

1,8-Diiodooctane (DIO)

-

Small vials

-

Magnetic stirrer and stir bars

-

Precision balance

Procedure:

-

Determine the desired concentration and donor:acceptor ratio. A common starting point is a total solids concentration of 10-20 mg/mL with a 1:1 or 1:1.2 weight ratio of donor to acceptor.

-

Weigh the required amounts of this compound and the polymer donor and place them in a clean, dry vial.

-

Add the appropriate volume of chlorobenzene to achieve the desired concentration.

-

If using an additive, add the specified volume percentage of DIO. For example, for a 1 mL total solution with 5% DIO, add 50 µL of DIO.

-

Seal the vial and stir the solution on a hotplate stirrer. A typical temperature is 40-60 °C. Stirring is usually continued for several hours or overnight to ensure complete dissolution.

-

Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter before use to remove any particulate matter.

Caption: Workflow for this compound solution preparation and device fabrication.

B. General Method for Determining Thermodynamic Solubility (Shake-Flask Method)

While not specifically detailed for this compound in the literature, the following is a standard method for determining the thermodynamic solubility of a compound.[8]

Materials:

-

This compound

-

Selected solvent

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent with a known concentration to create a calibration curve.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential.

-

Agitate the vials in a thermostatically controlled shaker at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Centrifuge the samples to separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

-

Measure the concentration of the diluted solution using a pre-established calibration curve from a UV-Vis spectrophotometer or HPLC.

-

Calculate the solubility by taking into account the dilution factor.

Caption: Shake-flask method for solubility determination.

IV. Influence of Temperature and Aggregation

The thermal stability and aggregation behavior of this compound are closely linked to its solubility.

-

Thermal Annealing: Post-deposition annealing is a common step in device fabrication. For this compound based films, annealing at temperatures around 100°C for about 10 minutes is typical.[5] This process can influence the crystallinity and phase separation of the donor-acceptor blend, which is dependent on the initial solution and solvent evaporation dynamics.

-

Polymorphism: ITIC and its derivatives can exhibit polymorphism, meaning they can exist in different crystalline forms. Thermal annealing can induce a transition from a solution-cast phase to a high-temperature phase.[9] This change in molecular packing affects the electronic properties of the material.

-

Aggregation in Solution: ITIC derivatives can exhibit aggregation in solution, which can be concentration-dependent.[10] This pre-aggregation can influence the morphology of the final thin film.

V. Conclusion

The enhanced solubility of this compound in common organic solvents like chlorobenzene and dichlorobenzene is a key advantage for its use in high-performance organic solar cells. The selection of an appropriate solvent system, including the use of additives like DIO, is crucial for optimizing the morphology of the active layer and, consequently, the device efficiency. While quantitative solubility data is scarce, standardized experimental protocols can be employed to determine these values. Understanding the interplay between solubility, solution aggregation, and thermal processing is essential for harnessing the full potential of this compound in organic electronics.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. ossila.com [ossila.com]

- 4. ossila.com [ossila.com]

- 5. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:this compound Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A meta -linked isomer of ITIC : influence of aggregation patterns on open-circuit voltage in organic solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00178A [pubs.rsc.org]

The Rise of ITIC-M and its Derivatives: A Technical Guide to High-Performance Non-Fullerene Acceptors

An in-depth exploration of the molecular design, structure-property relationships, and experimental protocols for ITIC-M and its chemical analogues, pivotal materials in the advancement of organic solar cell technology.

This compound, a prominent non-fullerene acceptor (NFA), has emerged as a game-changer in the field of organic photovoltaics (OPVs), consistently contributing to high-performance organic solar cells.[1] Its unique molecular architecture, and that of its derivatives, allows for tunable optoelectronic properties, enhanced stability, and improved device efficiency, surpassing many traditional fullerene-based acceptors.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular design principles, comparative performance data, and detailed experimental methodologies related to this compound and its derivatives.

Molecular Design and Structure-Property Relationships

The core of this compound's success lies in its A-D-A (Acceptor-Donor-Acceptor) fused-ring structure, which facilitates rapid charge transport and broad absorption in the visible and near-infrared regions.[2][3] The molecular design of ITIC derivatives primarily involves modifications to the central donor core, the peripheral acceptor end-groups, and the solubilizing side-chains. These modifications strategically tune the material's electronic and physical properties.

Key Molecular Modifications and Their Effects:

-

End-Group Modification: The introduction of electron-withdrawing or electron-donating moieties on the terminal indanone units significantly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the methyl groups in this compound elevate its LUMO level compared to the parent ITIC, which contributes to a higher open-circuit voltage (Voc) in solar cell devices.[1][2] Fluorination of the end groups, as seen in ITIC-2F, can lower the LUMO level, potentially increasing the short-circuit current density (Jsc).

-

Core Structure Engineering: Altering the fused aromatic core can extend the π-conjugation, leading to red-shifted absorption and a narrower bandgap. This allows for harvesting a broader range of the solar spectrum.

-

Side-Chain Isomerization and Engineering: The nature and position of the alkylphenyl side chains influence the material's solubility, miscibility with donor polymers, and the morphology of the active layer blend.[3] Enhanced solubility and miscibility are crucial for forming an optimal bulk heterojunction (BHJ) morphology, which is essential for efficient exciton (B1674681) dissociation and charge transport.[1]

Below is a diagram illustrating the key structure-property relationships in ITIC-based non-fullerene acceptors.

Caption: Structure-Property-Performance Relationships in ITIC Derivatives.

Comparative Performance of this compound and Derivatives

The performance of this compound and its derivatives is highly dependent on the choice of the donor polymer and the device architecture. Below is a summary of key performance parameters for this compound and some of its notable derivatives when paired with the widely used polymer donor PBDB-T.

| Acceptor | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| ITIC | -5.48 | -3.83 | 1.59 | ~11.4 | ~0.85-0.95 | ~16-18 | ~65-75 |

| This compound | -5.58 | -3.98 | - | >12 | ~0.90-1.00 | ~16-18 | ~70-78 |

| ITIC-Th | -5.66 | -3.93 | - | >12 | ~0.85-0.95 | ~17-19 | ~70-76 |

| ITIC-2F | - | - | - | >12 | ~0.85-0.95 | ~17-19 | ~70-78 |

Note: The values presented are approximate and can vary based on the specific experimental conditions, donor material, and device architecture.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for achieving high-performance organic solar cells. The following sections outline the typical procedures for the synthesis of this compound and the fabrication and characterization of corresponding solar cell devices.

Synthesis of this compound

The synthesis of this compound generally follows a multi-step process starting from commercially available materials. A simplified synthetic scheme is presented below. For detailed, step-by-step procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.

A representative synthetic scheme for ITIC derivatives is available in the literature.[4]

Organic Solar Cell Fabrication and Characterization Workflow

The fabrication of organic solar cells is a meticulous process involving the sequential deposition of multiple layers onto a substrate. The following diagram illustrates a typical workflow for the fabrication and characterization of an inverted-architecture organic solar cell based on this compound.

Caption: OSC Fabrication and Characterization Workflow.

Detailed Steps for Device Fabrication:

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Electron Transport Layer (ETL) Deposition: A thin layer of an electron-transporting material, such as zinc oxide (ZnO), is deposited onto the ITO substrate, often via spin coating of a precursor solution followed by annealing.

-

Active Layer Deposition: A solution of the donor polymer and this compound in a suitable organic solvent (e.g., chloroform (B151607) or chlorobenzene), often with a solvent additive, is spin-coated on top of the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).[5]

-

Thermal Annealing: The active layer is typically annealed at a specific temperature and for a set duration to optimize the film morphology and enhance device performance.

-

Hole Transport Layer (HTL) Deposition: A hole-transporting layer, such as molybdenum trioxide (MoO₃), is deposited on the active layer, usually by thermal evaporation.

-

Metal Electrode Evaporation: Finally, a top metal electrode, commonly silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the device area.

Characterization Techniques:

-

Current-Voltage (J-V) Measurement: The J-V characteristics of the solar cell are measured under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the key performance parameters: Voc, Jsc, FF, and PCE.

-

External Quantum Efficiency (EQE): EQE measurements determine the ratio of collected charge carriers to incident photons at each wavelength, providing insights into the spectral response of the device.

-

Morphology Analysis: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to characterize the surface and bulk morphology of the active layer blend, which is crucial for understanding and optimizing device performance.

Conclusion

This compound and its derivatives have significantly advanced the field of organic photovoltaics, enabling the fabrication of highly efficient and stable organic solar cells. The continuous exploration of new molecular designs based on the ITIC framework, coupled with a deeper understanding of the structure-property relationships and optimization of device fabrication protocols, promises further breakthroughs in OPV technology. This guide provides a foundational understanding for researchers and professionals seeking to work with and innovate upon these remarkable materials.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:this compound Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]

Unveiling the Electron Accepting prowess of ITIC-M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electron-accepting properties of ITIC-M, a prominent non-fullerene acceptor (NFA) that has significantly advanced the field of organic electronics. This document provides a comprehensive overview of its electronic characteristics, detailed experimental protocols for its characterization, and a summary of key performance data.

Core Electron Accepting Properties of this compound

This compound, a derivative of the well-known ITIC molecule, is engineered to optimize the performance of organic electronic devices, particularly organic solar cells (OSCs). Its molecular structure, featuring methyl-substituted end groups, imparts several advantageous properties.[1][2] These modifications lead to an elevated Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to its parent molecule, ITIC.[3][4] This higher LUMO level is a critical factor in achieving higher open-circuit voltages (Voc) in OSCs, thereby contributing to an overall increase in power conversion efficiency (PCE).[1][2]

The electron-accepting capability of this compound is rooted in its A-D-A (acceptor-donor-acceptor) molecular architecture, which features a fused-ring electron-deficient core.[5] This structure promotes efficient electron mobility and high electron affinity, facilitating effective charge separation and transport within the active layer of a device.[1][5] Furthermore, the methyl groups enhance the solubility and miscibility of this compound with various polymer donors, leading to a more favorable bulk heterojunction (BHJ) morphology, which is essential for efficient device operation.[1][3]

Quantitative Data Summary

The following tables summarize the key electronic and performance parameters of this compound and its parent compound, ITIC, as reported in the literature.

| Property | This compound | ITIC | Reference |

| LUMO Level (eV) | Elevated | -3.83 | [3][6] |

| HOMO Level (eV) | - | -5.48 | [6] |

| Band Gap (eV) | 1.6 | - | [7] |

| Electron Mobility (cm²/Vs) | - | ~10⁻⁴ | [8] |

Note: Specific values for this compound's LUMO and electron mobility can vary depending on the measurement technique and experimental conditions. The term "Elevated" for this compound's LUMO is used as it is consistently reported to be higher than that of ITIC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the electron-accepting properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a crucial electrochemical technique used to determine the HOMO and LUMO energy levels of a material.

Objective: To determine the reduction potential of this compound, from which the LUMO energy level can be estimated.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (Working Electrode: Glassy Carbon or Platinum; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter Electrode: Platinum wire)

-

Inert gas (Argon or Nitrogen) supply

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆))

-

This compound sample

-

Ferrocene (B1249389) (as an internal standard)

Procedure:

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) and the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, followed by sonication in deionized water and the measurement solvent to ensure a clean surface.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution. Maintain a constant inert gas blanket over the solution throughout the experiment.

-

Measurement:

-

Record a cyclic voltammogram of the solvent and electrolyte to establish the potential window.

-

Add ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference.

-

Clean the cell and introduce the this compound solution.

-

Scan the potential towards negative values to observe the reduction peak of this compound. A typical scan rate is 50-100 mV/s.

-

-

Data Analysis:

-

Determine the onset of the reduction peak from the cyclic voltammogram.

-

Calculate the LUMO energy level using the following formula: LUMO (eV) = -[E_red(onset) - E_onset(Fc/Fc⁺)] - 4.8 eV (where E_red(onset) is the onset reduction potential of this compound and E_onset(Fc/Fc⁺) is the onset potential of the ferrocene internal standard).

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap of this compound.

Objective: To measure the absorption spectrum of an this compound thin film and determine its optical bandgap.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz substrates

-

Spin coater

-

This compound solution in a suitable solvent (e.g., chloroform, chlorobenzene)

-

Solvent for cleaning (e.g., acetone, isopropanol)

Procedure:

-

Substrate Cleaning: Thoroughly clean the quartz substrates by sonicating them sequentially in acetone, and isopropanol, followed by drying with a stream of nitrogen.

-

Thin Film Deposition:

-

Prepare a solution of this compound in a suitable solvent (e.g., 10 mg/mL in chloroform).

-

Deposit the this compound solution onto the quartz substrate using a spin coater. The spin speed and time should be optimized to achieve a uniform thin film of desired thickness.

-

Anneal the film if required to improve morphology.

-

-

Measurement:

-

Place a clean quartz substrate (as a blank/reference) in the spectrophotometer and record a baseline spectrum.

-

Place the this compound coated substrate in the sample holder.

-

Measure the absorption spectrum over a relevant wavelength range (e.g., 300-900 nm).

-

-

Data Analysis:

-

Identify the absorption onset (λ_onset) from the long-wavelength edge of the absorption spectrum.

-

Calculate the optical bandgap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm)

-

Organic Solar Cell Fabrication and Characterization

This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell using this compound as the acceptor.

Objective: To fabricate and characterize the performance of an organic solar cell based on a donor:this compound blend.

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Donor polymer (e.g., PBDB-T)

-

This compound

-

Organic solvent (e.g., chlorobenzene, chloroform)

-

Solvent additive (e.g., 1,8-diiodooctane (B1585395) (DIO))

-

Metal for cathode (e.g., Calcium, Aluminum)

-

Spin coater

-

Glovebox with inert atmosphere

-

Thermal evaporator

-

Solar simulator (AM 1.5G)

-

Source measure unit (SMU)

Procedure:

-

Substrate Preparation: Clean and pattern the ITO substrates. Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at ~150°C for 10-15 minutes in air. Transfer the substrates into a glovebox.

-

Active Layer Deposition:

-

Prepare a blend solution of the donor polymer and this compound (e.g., 1:1 weight ratio) in a suitable solvent. A typical total concentration is 10-20 mg/mL.

-

Add a small percentage of a processing additive like DIO (e.g., 0.5-1 vol%) to the blend solution to optimize the morphology.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired thickness (~100 nm).

-

Anneal the active layer at an optimized temperature and time.

-

-

Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Deposit the cathode layers, typically a low work function metal like Calcium followed by a thicker layer of Aluminum, under high vacuum (<10⁻⁶ Torr).

-

Device Characterization:

-

Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit.

-

From the J-V curve, extract key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the study of this compound.

Caption: Experimental workflow for this compound characterization.

Caption: Charge generation process in an organic solar cell with this compound.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. Simplified synthetic routes for low cost and high photovoltaic performance n-type organic semiconductor acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Advent of Non-Fullerene Acceptors

An In-depth Technical Guide on the Role of ITIC-M in Enhancing Organic Solar Cell Efficiency

The field of organic photovoltaics (OPVs) has witnessed a significant transformation with the development of non-fullerene acceptors (NFAs). For years, fullerene derivatives were the primary electron-accepting materials in organic solar cells.[1] However, they possess inherent limitations, including weak absorption in the visible spectrum and limited tunability of energy levels.[1][2] The introduction of NFAs, particularly the ITIC family, has addressed these challenges, pushing power conversion efficiencies (PCEs) to remarkable new heights.[3][4]

ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) is a pioneering NFA with an Acceptor-Donor-Acceptor (A-D-A) structure.[5][6] This guide focuses on a key derivative, This compound , which incorporates methyl groups on its terminal phenyl rings. These modifications, though subtle, have a profound impact on the material's properties and its performance within a solar cell, enhancing solubility, energy levels, and film morphology.[1] This document provides a detailed examination of this compound's core properties, its mechanism for boosting OPV efficiency, relevant performance data, and the experimental protocols for device fabrication and characterization.

Core Properties of this compound

Chemical Structure and Optoelectronic Properties

This compound retains the core A-D-A architecture of ITIC, featuring a fused-ring electron-donating core (indacenodithienothiophene) and electron-withdrawing end groups (dicyanomethylene-indanone). The key distinction of this compound is the addition of methyl groups.[7]

-

Enhanced Solubility and Miscibility : The methyl groups on the phenyl rings increase the molecule's solubility. This improved solubility is critical for solution-based processing and enhances the miscibility of this compound with donor polymers, such as the widely used PBDB-T.[1] Better miscibility leads to a more favorable bulk heterojunction (BHJ) morphology, which is essential for efficient charge separation and transport.[1]

-

Elevated Energy Levels : Compared to the parent ITIC molecule, this compound is slightly more electron-rich. This results in an upward shift of its Lowest Unoccupied Molecular Orbital (LUMO) energy level.[5][7] This elevated LUMO is instrumental in increasing the open-circuit voltage (VOC) of the solar cell device, directly contributing to a higher overall PCE.[1][5]

-

Broad Absorption : Like other ITIC derivatives, this compound exhibits strong and broad light absorption, extending from the visible region into the near-infrared, complementing the absorption profile of common polymer donors.[6][7]

Mechanism for Efficiency Enhancement in Organic Solar Cells

The high efficiency of this compound-based solar cells stems from a synergistic combination of optimized energy level alignment, favorable film morphology, and efficient charge dynamics.

Device Architecture and Energy Level Alignment

A common device structure for this compound based solar cells is the inverted architecture, which typically offers improved stability. The diagram below illustrates this layered structure.

The energy level alignment between the donor (e.g., PBDB-T) and acceptor (this compound) is critical for device function. Upon light absorption, the donor material forms an exciton (B1674681) (a bound electron-hole pair). For efficient power conversion, this exciton must dissociate at the donor-acceptor interface. The energy offset between the LUMO levels of the donor and acceptor provides the driving force for the electron to transfer to the acceptor, while the offset between the HOMO levels allows the hole to remain on the donor. The elevated LUMO of this compound ensures a sufficient driving force for charge separation while minimizing energy loss, which leads to a higher VOC.[1][5]

Quantitative Performance Data

This compound, particularly when blended with the polymer donor PBDB-T, has consistently demonstrated high performance. The improved miscibility and energy level alignment contribute to simultaneous improvements in short-circuit current (JSC), open-circuit voltage (VOC), and fill factor (FF), culminating in high PCE.

| Donor:Acceptor System | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |

| PBDB-T:this compound | 0.88 | 16.88 | 68.5 | 10.20 | [8] |

| PBDB-T:IT-M (this compound) | 0.91 | 17.51 | 75.4 | 12.05 | [5] |

| PBDB-T:ITIC | 0.91 | 16.5 | 74.0 | 11.21 | [5] |

Note: Performance metrics can vary based on specific fabrication conditions and device architecture.

Experimental Protocols

Reproducing high-efficiency devices requires meticulous control over fabrication and characterization processes.

Device Fabrication Workflow

The following protocol outlines a typical procedure for fabricating an inverted structure solar cell based on PBDB-T:this compound.

Detailed Methodology

-

Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (e.g., for 20 minutes each). The cleaned substrates are then treated with UV-ozone for approximately 30 minutes to improve the surface wettability and work function.[9]

-

Electron Transport Layer (ETL) Deposition : A thin layer of an ETL, such as titanium(IV) oxide bis(2,4-pentanedionate) (TOPD) or PFN-Br, is deposited onto the ITO substrate, typically via spin-coating.[8][10] This is often followed by an annealing step to optimize the layer's properties.

-

Active Layer Preparation and Deposition : The donor polymer (e.g., PBDB-T) and acceptor (this compound) are dissolved in a suitable solvent like chlorobenzene, often at a 1:1 weight ratio.[9] The solution is then spin-coated on top of the ETL inside a nitrogen-filled glovebox to prevent degradation from oxygen and moisture. The thickness of this layer is critical and is typically around 100 nm.[8][9]

-

Thermal Annealing : The device is annealed at a specific temperature (e.g., 100°C for 10 minutes) to optimize the morphology of the bulk heterojunction, promoting better phase separation and crystallinity for efficient charge transport.[8]

-

Hole Transport Layer (HTL) and Anode Deposition : A thin layer of an HTL, commonly Molybdenum(VI) oxide (MoO3), is thermally evaporated on top of the active layer.[8] Finally, a metal anode, such as Aluminum (Al), is deposited via thermal evaporation under high vacuum (e.g., 5 × 10−5 Pa).[8]

Device Characterization

-

Current Density-Voltage (J-V) Measurement : The primary characterization is performed using a source meter under a simulated AM 1.5G solar spectrum at 100 mW/cm² intensity. This measurement yields the key performance parameters: VOC, JSC, FF, and PCE.[9]

-

External Quantum Efficiency (EQE) : EQE measurements determine the ratio of collected charge carriers to incident photons at each wavelength, providing insight into how effectively different parts of the solar spectrum are converted into electricity.

Conclusion

This compound stands out as a highly effective non-fullerene acceptor that has significantly advanced the field of organic solar cells. Its strategic molecular design, featuring methyl group substitutions, enhances its processability and favorably tunes its electronic energy levels. This leads to an elevated open-circuit voltage and an optimized bulk heterojunction morphology when blended with suitable donor polymers like PBDB-T. The culmination of these benefits is a substantial increase in power conversion efficiency, making this compound a cornerstone material in the development of commercially viable organic photovoltaic technologies. The continued exploration of ITIC derivatives provides a clear and promising path toward even more efficient and stable organic solar cells in the future.[5][11]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Theoretical Study on the Underlying Factors of the Difference in Performance of Organic Solar Cells Based on ITIC and Its Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. ossila.com [ossila.com]

- 8. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:this compound Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. ITIC derivative acceptors for ternary organic solar cells: fine-tuning of absorption bands, LUMO energy levels, and cascade charge transfer - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for ITIC-M Based Organic Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of high-efficiency organic solar cells (OSCs) based on the non-fullerene acceptor ITIC-M. The information is intended for researchers and scientists in the fields of materials science, chemistry, and physics, as well as professionals in drug development exploring photodynamic therapy or other light-sensitive applications.

Introduction to this compound in Organic Solar Cells

This compound is a prominent non-fullerene acceptor (NFA) that has significantly advanced the field of organic photovoltaics.[1][2] Its molecular structure, characterized by a fused-ring core and methyl-substituted terminal groups, offers several advantages over traditional fullerene-based acceptors.[2] These benefits include strong and broad absorption in the visible and near-infrared regions, tunable energy levels for better alignment with donor polymers, and enhanced solubility and miscibility, which are crucial for forming an optimal bulk heterojunction (BHJ) morphology.[1][2][3] The elevated Lowest Unoccupied Molecular Orbital (LUMO) level of this compound, compared to its parent compound ITIC, contributes to a higher open-circuit voltage (Voc) in OSC devices, thereby improving the overall power conversion efficiency (PCE).[3]

Device Architecture and Performance

This compound based organic solar cells can be fabricated in two primary device architectures: conventional and inverted. The choice of architecture can influence the device's performance and stability. A common high-performing donor polymer paired with this compound is PBDB-T and its derivatives.[4]

Table 1: Performance of this compound Based Organic Solar Cells with Various Donor Polymers and Fabrication Conditions

| Donor Polymer | Device Architecture | Active Layer Processing Conditions | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PBDB-T | Inverted | Chlorobenzene (B131634) solvent, 5% DIO additive, 100°C annealing for 10 min | 0.916 | 16.88 | 65.33 | 10.20 | [4] |

| PBDB-T | Conventional | Chlorobenzene solvent, 5% DIO additive, 100°C annealing for 10 min | - | 14.76 | - | 9.00 | [4] |

| PTB7-Th | Inverted | - | 0.80 | 15.32 | 60.08 | 7.27 | [5] |

| PBDB-T | Inverted | Optimized with INTIC acceptor | 0.84 | 19.42 | 67.89 | 11.08 | [5] |

| J71 | Inverted | - | - | - | - | - | [6] |

| P3HT | - | - | - | - | - | - | [6] |

Note: '-' indicates data not available in the cited source.

Experimental Protocols

The following are detailed protocols for the fabrication of both conventional and inverted this compound based organic solar cells.

Protocol 1: Fabrication of a Conventional this compound Organic Solar Cell

This protocol outlines the fabrication of a conventional device with the structure: ITO / PEDOT:PSS / PBDB-T:this compound / Ca / Al .

1. Substrate Cleaning: a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent (such as Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 15 minutes to enhance the wettability of the surface.

2. Hole Transport Layer (HTL) Deposition: a. Prepare a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). b. Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.

3. Active Layer Preparation and Deposition: a. Prepare a blend solution of the donor polymer (e.g., PBDB-T) and this compound in a suitable solvent like chlorobenzene at a specific weight ratio (e.g., 1:1) and concentration (e.g., 10 mg/mL). b. Add a processing additive, such as 1,8-diiodooctane (B1585395) (DIO), to the blend solution (e.g., 5% by volume) to optimize the active layer morphology. c. Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) inside a nitrogen-filled glovebox to ensure complete dissolution. d. Spin-coat the active layer solution onto the PEDOT:PSS layer at a specific speed (e.g., 1900 rpm) for a set duration (e.g., 60 seconds) to achieve a desired thickness (typically around 100 nm).[4] e. Anneal the active layer at a specific temperature (e.g., 100°C) for a defined time (e.g., 10 minutes) on a hotplate inside the glovebox.[4]

4. Cathode Deposition: a. Transfer the substrates into a thermal evaporator chamber with a base pressure below 1x10⁻⁶ Torr. b. Sequentially deposit a thin layer of Calcium (Ca) (e.g., 10 nm) and a thicker layer of Aluminum (Al) (e.g., 100 nm) through a shadow mask to define the device area.[4]

5. Encapsulation (Optional but Recommended): a. Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from air and moisture.

Protocol 2: Fabrication of an Inverted this compound Organic Solar Cell

This protocol describes the fabrication of an inverted device with the structure: ITO / ZnO / PBDB-T:this compound / MoO₃ / Ag .

1. Substrate Cleaning: a. Follow the same substrate cleaning procedure as in Protocol 1 (steps 1a and 1b). UV-ozone treatment is typically omitted for inverted devices using a ZnO electron transport layer.

2. Electron Transport Layer (ETL) Deposition: a. Prepare a zinc oxide (ZnO) nanoparticle solution or a ZnO precursor solution (sol-gel). b. Spin-coat the ZnO solution onto the cleaned ITO substrates at a speed of, for example, 4000 rpm for 30 seconds. c. Anneal the substrates at a temperature range of 150-200°C for 30-60 minutes in air.

3. Active Layer Preparation and Deposition: a. Follow the same active layer preparation and deposition steps as in Protocol 1 (steps 3a to 3e).

4. Hole Transport Layer (HTL) Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit a thin layer of Molybdenum trioxide (MoO₃) (e.g., 10 nm) onto the active layer.

5. Anode Deposition: a. Without breaking the vacuum, deposit a layer of Silver (Ag) (e.g., 100 nm) or Aluminum (Al) on top of the MoO₃ layer.

6. Encapsulation: a. Follow the same encapsulation procedure as in Protocol 1 (step 5).

Visualizations

Device Architecture and Energy Level Diagram

The following diagram illustrates the energy levels of the materials used in a typical PBDB-T:this compound based organic solar cell, showing the pathway for charge separation and collection.

Caption: Energy level diagram of a PBDB-T:this compound solar cell.

Experimental Workflow

The following flowchart outlines the key steps in the fabrication of a conventional this compound based organic solar cell.

Caption: Fabrication workflow for a conventional this compound OSC.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ossila.com [ossila.com]

- 4. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:this compound Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. 1-material.com [1-material.com]

Application Notes and Protocols for ITIC-M:PBDB-T Blend Spin Coating

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spin coating parameters for the ITIC-M:PBDB-T blend, a common active layer in high-efficiency organic solar cells. The following protocols and data are compiled from various scientific literature to ensure accuracy and reproducibility.

Data Presentation: Spin Coating Parameters and Device Performance

The following table summarizes the key spin coating parameters and the corresponding device performance metrics for this compound:PBDB-T and the closely related PBDB-T:ITIC based organic solar cells. These parameters are crucial for achieving optimal film morphology and, consequently, high power conversion efficiency (PCE).

| Parameter | Value | Donor:Acceptor Ratio (w:w) | Solvent | Additive (v/v) | Resulting Film Thickness (nm) | Power Conversion Efficiency (PCE) (%) | Reference |

| Solution Concentration | 10 mg/mL | 1:1 | Chlorobenzene (B131634) | 5% DIO | ~100 | 10.20 | [1] |

| 14 mg/mL | 1:1 | Chlorobenzene | - | 90-100 | - | ||

| 10 mg/mL | 1:1.5 | Chloroform | 1% 1-Chloronaphthalene | - | 11.08 | [2] | |

| Spin Speed & Time | 1900 rpm for 60 s | 1:1 | Chlorobenzene | 5% DIO | ~100 | 10.20 | [1] |

| 2000 rpm for 30 s | 1:1 | Chlorobenzene | - | 90-100 | - | ||

| Post-Deposition Annealing | 100°C for 10 min | 1:1 | Chlorobenzene | 5% DIO | ~100 | 10.20 | [1] |

Note: "DIO" refers to 1,8-diiodooctane (B1585395), a common solvent additive used to optimize the active layer morphology.

Experimental Protocols

This section details the methodologies for substrate preparation, solution formulation, and the spin coating process for fabricating this compound:PBDB-T blend films.

Substrate Cleaning

A thorough cleaning of the substrate (commonly Indium Tin Oxide - ITO coated glass) is critical for achieving high-quality films and devices.

-

Sequentially sonicate the ITO substrates in a cleaning agent (e.g., dilute Extran 300 solution), deionized water, acetone, and isopropyl alcohol. Each sonication step should be performed for 20 minutes.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15-30 minutes to improve surface wettability and work function.

Solution Preparation

The active layer solution is prepared by dissolving the donor (PBDB-T) and acceptor (this compound) materials in a suitable solvent.

-

Dissolve PBDB-T and this compound in chlorobenzene at a desired total concentration (e.g., 10 mg/mL) and weight ratio (e.g., 1:1).

-

If using a solvent additive like 1,8-diiodooctane (DIO), add it to the solution at the desired volume percentage (e.g., 5%).

-

Stir the solution overnight on a hot plate at a moderately elevated temperature (e.g., 40-50°C) in a nitrogen-filled glovebox to ensure complete dissolution.

-

Before use, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

Spin Coating Process

The spin coating process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic materials.

-

Place the cleaned ITO substrate onto the spin coater chuck and ensure it is centered.

-

Dispense a sufficient amount of the prepared this compound:PBDB-T solution onto the center of the substrate to cover the entire surface during spinning.

-

Start the spin coating program with the desired parameters (e.g., 1900 rpm for 60 seconds).

-

After the spin coating process is complete, transfer the substrate to a hotplate for post-deposition annealing (e.g., 100°C for 10 minutes). This step helps to optimize the film morphology and enhance device performance.

Visualizations

Experimental Workflow for this compound:PBDB-T Solar Cell Fabrication

The following diagram illustrates the key steps involved in the fabrication of an organic solar cell with an this compound:PBDB-T active layer.

Caption: Experimental workflow for this compound:PBDB-T solar cell fabrication.

Logical Relationship of Spin Coating Parameters

This diagram shows the logical relationship between the key spin coating parameters and their influence on the final film properties and device performance.

Caption: Influence of spin coating parameters on film properties and device performance.

References

- 1. Frontiers | Constructing Desired Vertical Component Distribution Within a PBDB-T:this compound Photoactive Layer via Fine-Tuning the Surface Free Energy of a Titanium Chelate Cathode Buffer Layer [frontiersin.org]

- 2. With PBDB-T as the Donor, the PCE of Non-Fullerene Organic Solar Cells Based on Small Molecule INTIC Increased by 52.4% - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thermal Annealing of ITIC-M Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the thermal annealing of ITIC-M films, a critical step in the fabrication of high-performance organic electronic devices, particularly organic solar cells (OSCs). The protocols and data presented are compiled from various scientific studies to ensure accuracy and reproducibility.

Introduction

This compound, a non-fullerene acceptor, is widely used in organic photovoltaics due to its strong and broad absorption spectrum and excellent energy level alignment with various polymer donors.[1] Thermal annealing is a post-deposition treatment crucial for optimizing the morphology of the active layer blend, which in turn significantly impacts device performance.[2] This process influences the crystallinity, domain size, and vertical component distribution within the photoactive layer, thereby affecting charge transport and recombination dynamics.[2][3] The optimal annealing temperature is a critical parameter that needs to be carefully determined for specific donor-acceptor systems and device architectures.

Experimental Protocols